molecular formula C22H24ClN3OS B11645993 N-[(2Z)-4-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-4-(4-chlorophenyl)-3-[3-(morpholin-4-yl)propyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B11645993
M. Wt: 414.0 g/mol
InChI Key: GYNFQLMJKUOZCO-UHFFFAOYSA-N
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Description

(2Z)-4-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, a morpholine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenyl, morpholine, and phenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques. The industrial methods also focus on minimizing waste and ensuring environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2Z)-4-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-4-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and compounds with chlorophenyl, morpholine, and phenyl groups. Examples include:

Uniqueness

The uniqueness of (2Z)-4-(4-CHLOROPHENYL)-3-[3-(MORPHOLIN-4-YL)PROPYL]-N-PHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C22H24ClN3OS

Molecular Weight

414.0 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(3-morpholin-4-ylpropyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C22H24ClN3OS/c23-19-9-7-18(8-10-19)21-17-28-22(24-20-5-2-1-3-6-20)26(21)12-4-11-25-13-15-27-16-14-25/h1-3,5-10,17H,4,11-16H2

InChI Key

GYNFQLMJKUOZCO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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